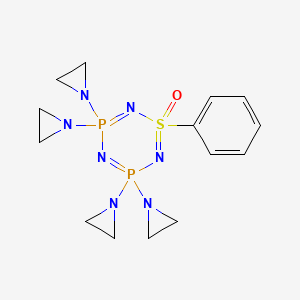![molecular formula C11H12O2 B14451818 {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene CAS No. 75165-37-6](/img/structure/B14451818.png)
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene: is an organic compound with the chemical formula C7H12O3. It is a colorless to pale yellow liquid with a density of approximately 0.96 g/cm³ and a boiling point of about 206-208°C . This compound is commonly used as an organic solvent and has applications in various industries, including cosmetics and research laboratories .
Preparation Methods
The synthesis of {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene involves several steps. A commonly used preparation method is to react sodium p-toluenesulfonate with 3-ethynyloxypropanol, followed by a reaction with ethyl chloride. The target product is then obtained through dehydration, demethylation, and other steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Click Chemistry: The propargyl group in the compound reacts with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper for Click Chemistry. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E.
Biology: The compound’s ability to form triazole linkages through Click Chemistry makes it valuable in bioconjugation and labeling studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: It is used as a softener, irritant, and thickener in dyes and makeup products.
Mechanism of Action
The mechanism by which {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene exerts its effects involves its ability to participate in Click Chemistry reactions. The propargyl group reacts with azide compounds in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it useful for various applications, including bioconjugation and material science.
Comparison with Similar Compounds
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound also contains a propargyl group and is used in similar Click Chemistry applications.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Another compound with a propargyl group, used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in both organic synthesis and industrial processes.
Properties
CAS No. |
75165-37-6 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-prop-2-ynoxyethoxybenzene |
InChI |
InChI=1S/C11H12O2/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
InChI Key |
VBNAMOJRWCKHQT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


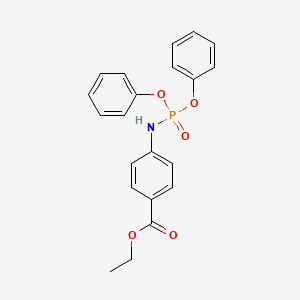
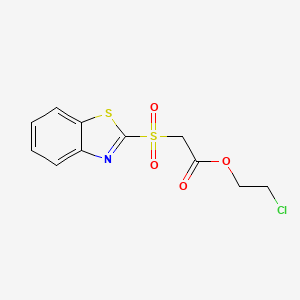
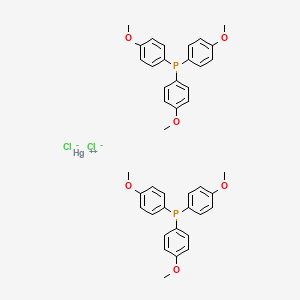
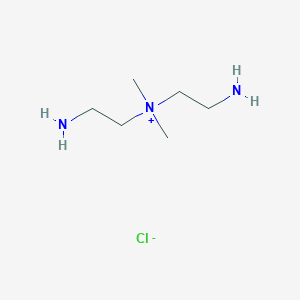
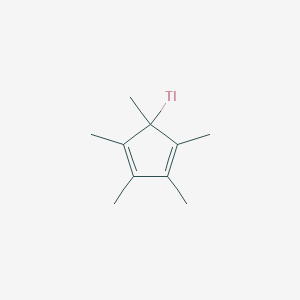
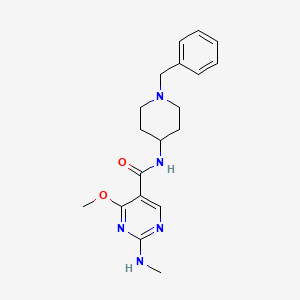

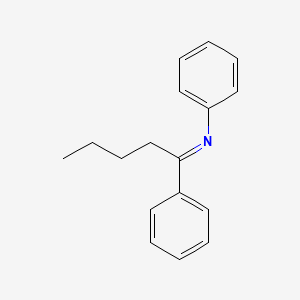
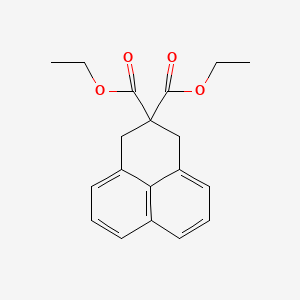
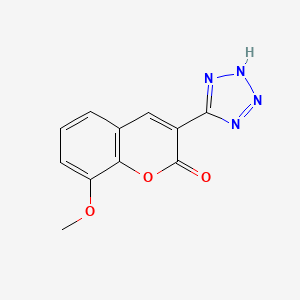
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
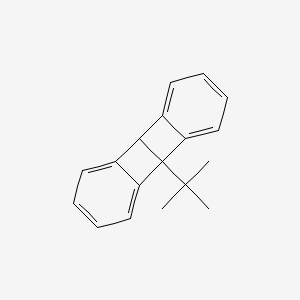
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
